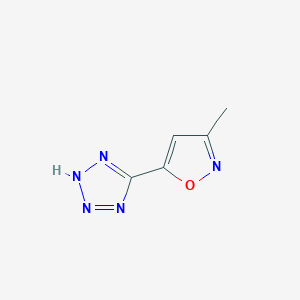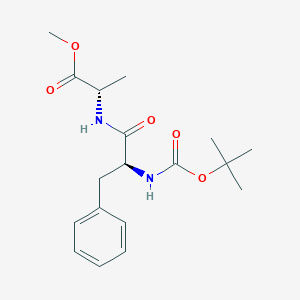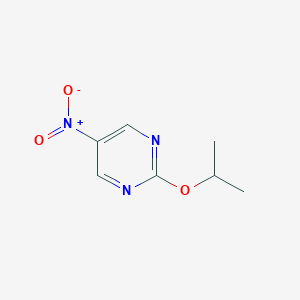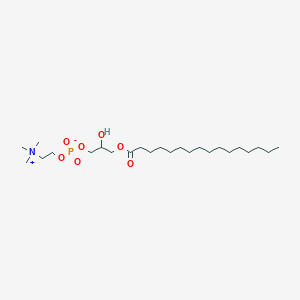
3-methyl-5-(1H-tetrazol-5-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(1H-tetrazol-5-yl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrazole-based isoxazole derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It may also act by modulating various physiological systems, such as the immune system or the nervous system.
Biochemical And Physiological Effects
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can modulate various physiological systems, including the cardiovascular, respiratory, and nervous systems.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-methyl-5-(1H-tetrazol-5-yl)isoxazole in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-methyl-5-(1H-tetrazol-5-yl)isoxazole. One potential area of research is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the tetrazole ring, which is a key feature of the compound. The synthesis of this compound is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. In biochemistry, this compound has been investigated for its interactions with proteins and enzymes.
properties
CAS RN |
13600-37-8 |
|---|---|
Product Name |
3-methyl-5-(1H-tetrazol-5-yl)isoxazole |
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
InChI Key |
GMJGOIWOVGUYSD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
Canonical SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
synonyms |
1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)






